2-Amino-3,5,8-trimethylquinoline hydrochloride
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Overview
Description
2-Amino-3,5,8-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H15ClN2 and a molecular weight of 222.71 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5,8-trimethylquinoline hydrochloride typically involves the reaction of 3,5,8-trimethylquinoline with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5,8-trimethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and chemical research .
Scientific Research Applications
2-Amino-3,5,8-trimethylquinoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,5,8-trimethylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,6,8-trimethylquinoline hydrochloride: A closely related compound with similar chemical properties.
2,5,8-trimethylquinoline: Another derivative of quinoline with distinct chemical and physical properties.
Uniqueness
2-Amino-3,5,8-trimethylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
1170128-50-3 |
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Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
3,5,8-trimethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-7-4-5-8(2)11-10(7)6-9(3)12(13)14-11;/h4-6H,1-3H3,(H2,13,14);1H |
InChI Key |
JWSFKWAVVFBRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)N)C.Cl |
Origin of Product |
United States |
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